molecular formula C8H9N3 B12273894 2,5-dimethyl-3H-imidazo[4,5-b]pyridine

2,5-dimethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B12273894
M. Wt: 147.18 g/mol
InChI Key: DMJJJHIFADRWEF-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moietyThe structural resemblance between the imidazo[4,5-b]pyridine scaffold and purines has prompted extensive research into its pharmacological potential .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be alkylated at different positions, leading to the formation of regioisomers .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

  • Imidazo[4,5-c]pyridine
  • Imidazo[1,5-a]pyridine
  • Imidazo[1,2-a]pyridine

Comparison: 2,5-Dimethyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other imidazopyridine derivatives, it has shown superior efficacy in certain pharmacological applications, such as antihypertensive and antimicrobial activities .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2,5-dimethyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C8H9N3/c1-5-3-4-7-8(9-5)11-6(2)10-7/h3-4H,1-2H3,(H,9,10,11)

InChI Key

DMJJJHIFADRWEF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)NC(=N2)C

Origin of Product

United States

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